molecular formula C11H9NO2 B12833442 6-Methylisoquinoline-1-carboxylic acid

6-Methylisoquinoline-1-carboxylic acid

Cat. No.: B12833442
M. Wt: 187.19 g/mol
InChI Key: BDXXUMHTSUQORT-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a methyl group at position 6 and a carboxylic acid moiety at position 1. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their structural diversity and biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Properties

IUPAC Name

6-methylisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXUMHTSUQORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis can also enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic media.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methylisoquinoline-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Family

Key structural analogs and their distinguishing features are compared below:

Compound Name Substituents Molecular Formula Key Functional Groups Reference
6-Methoxyisoquinoline-1-carboxylic acid Methoxy (C6), carboxylic acid (C1) C₁₁H₉NO₃ -OCH₃, -COOH
6-Methoxyisoquinoline-3-carboxylic acid Methoxy (C6), carboxylic acid (C3) C₁₁H₉NO₃ -OCH₃, -COOH
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide Hydroxy (C7), methoxy (C6), N-oxide (N1) C₁₁H₁₃NO₃ -OH, -OCH₃, N⁺–O⁻
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Ethoxycarbonyl (C2), methoxy (C6, C7) C₁₅H₁₉NO₄ -COOEt, -OCH₃
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), methyl (C6), pyrimidine core C₇H₇ClN₂O₂ -Cl, -CH₃, -COOH

Key Observations :

  • Positional Isomerism: 6-Methoxyisoquinoline-1-carboxylic acid and 6-methoxyisoquinoline-3-carboxylic acid share identical molecular formulas but differ in carboxylic acid positioning. This alters hydrogen-bonding capacity and electronic distribution, impacting solubility and target interactions.
  • N-Oxide vs. Carboxylic Acid: The N-oxide group in 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide introduces polarity and redox activity, contrasting with the ionizable -COOH group in 6-methylisoquinoline-1-carboxylic acid.
  • Core Heterocycle Differences: 2-Chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine ring (two nitrogens) instead of isoquinoline, reducing aromaticity and altering basicity (pKa ~4.5–5.5 for pyrimidine carboxylic acids vs. ~2.5–3.5 for isoquinoline analogs).
Physicochemical Properties
  • Acidity: Carboxylic acid derivatives (e.g., 6-methoxyisoquinoline-1-carboxylic acid) exhibit stronger acidity (pKa ~2–3) than ester (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate , pKa ~4–5) or amide analogs.
  • Thermal Stability: N-Oxide derivatives (e.g., compound in ) may show lower thermal stability due to the labile N–O bond compared to methyl- or methoxy-substituted isoquinolines.

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